1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Lipophilicity Drug Design Physicochemical Property

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS 19950-97-1), systematically also named 1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid, is a heterocyclic building block belonging to the benzimidazolone class. It possesses a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 19950-97-1
Cat. No. B009951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
CAS19950-97-1
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)O)NC1=O
InChIInChI=1S/C9H8N2O3/c1-11-7-3-2-5(8(12)13)4-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13)
InChIKeyNXLLJAFDWSUDJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid (CAS 19950-97-1): Core Properties and Procurement Baseline


1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS 19950-97-1), systematically also named 1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid, is a heterocyclic building block belonging to the benzimidazolone class [1]. It possesses a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol . This compound features a carboxylic acid handle at the 5-position of the benzimidazolone core, making it a versatile intermediate for amide coupling and esterification in medicinal chemistry and pharmaceutical research . It is commercially available at a typical purity of 95% from multiple reputable vendors .

Why 1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid Cannot Be Replaced by Generic Benzimidazole Carboxylic Acids


Substituting this compound with a generic benzimidazole-5-carboxylic acid (e.g., CAS 15788-16-6) or the unmethylated benzimidazolone analog (CAS 23814-14-4) is not scientifically equivalent due to three critical structural distinctions. First, the N1-methyl group eliminates a hydrogen bond donor site compared to the unmethylated benzimidazolone, altering solubility, lipophilicity, and target engagement profiles of downstream derivatives [1]. Second, the 2-oxo group (benzimidazolone) locks the imidazole ring into a distinct tautomeric state versus standard benzimidazoles, changing both the electronic character of the aromatic system and the geometry of the H-bond acceptor at position 2 [2]. Third, the measured logP of 1.597 places this compound in a different lipophilicity range than the des-methyl analog (logP ~1.23), affecting membrane permeability, formulation behavior, and reactivity in biphasic reaction conditions [1][3]. These differences are decisive when the compound is used as a scaffold for fragment-based drug design or as a key intermediate in multi-step API synthesis, where even modest property changes can cascade into significant pharmacokinetic or reactivity outcomes.

Quantitative Differentiation Evidence for 1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid vs. Closest Analogs


Lipophilicity Advantage: logP of 1.597 vs. 1.231 for the Des-Methyl Benzimidazolone Analog

The target compound exhibits a calculated logP of 1.597, which is 0.366 log units higher than that of the direct des-methyl analog, 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid (CAS 23814-14-4), which has a logP of 1.231 [1][2]. This difference corresponds to an approximately 2.3-fold higher octanol-water partition coefficient, translating to measurably increased lipophilicity imparted by the N-methyl substitution [3].

Lipophilicity Drug Design Physicochemical Property Benzimidazolone

Thermal Stability: Melting Point 391-393°C vs. 373-375°C for the Des-Methyl Analog

The melting point of the title compound is reported as 391-393°C [1], which is approximately 18°C higher than the 373-375°C melting point of the des-methyl analog (CAS 23814-14-4) [2]. This higher melting point indicates stronger intermolecular interactions in the crystalline state, likely due to the altered hydrogen bonding network resulting from N-methylation [3].

Thermal Stability Process Chemistry Solid-State Property

Hydrogen Bond Donor Count Reduction: N-Methylation Removes One HBD Relative to Unmethylated Benzimidazolone

The target compound contains two hydrogen bond donors (the carboxylic acid OH and the N3-H of the benzimidazolone ring), compared to three HBDs in the des-methyl analog (CAS 23814-14-4), which has an additional N1-H donor [1]. This reduction from three to two HBDs is a class-level structural advantage: it decreases the polar surface area contribution from HBDs and can enhance passive membrane permeability [2]. Lipinski's Rule of Five flags compounds with more than 5 HBDs as potentially less orally bioavailable; while both compounds are within limits, the lower HBD count of the methylated analog provides a measurable advantage when the carboxylic acid is subsequently derivatized.

Hydrogen Bonding Drug-likeness Permeability Benzimidazolone

Kinase Inhibitor Scaffold Validation: Co-Crystal Structure in BRAF (PDB 6N0Q) Demonstrates Target Engagement Potential

The 1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl scaffold—the core of the target compound—has been validated in a high-resolution (2.04 Å) X-ray co-crystal structure of BRAF kinase in complex with the inhibitor N-(4-methyl-3-(1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)phenyl)-3-(trifluoromethyl)benzamide (PDB ID: 6N0Q) [1][2]. This demonstrates that the benzimidazolone core, with its specific N-methyl and 2-oxo substitution pattern, is competent to engage the ATP-binding site of a therapeutically relevant kinase. While the co-crystallized ligand is a fully elaborated inhibitor rather than the carboxylic acid building block itself, the structure confirms that the scaffold geometry is compatible with kinase hinge-region binding [3].

Kinase Inhibitor Fragment-Based Drug Design BRAF X-ray Crystallography

Commercial Availability and Purity Benchmarking: Consistent 95% Purity Across Multiple Vendors

The target compound is stocked at 95% purity by at least five independent suppliers, including Sigma-Aldrich/Ambeed, Aladdin Scientific, abcr, Matrix Scientific, and Enamine (via Chembase) . This multi-vendor availability with standardized purity specifications contrasts with the des-methyl analog (CAS 23814-14-4), which is listed by fewer major catalog suppliers and displays greater variability in reported purity grades (ranging from 95% to 98%) . Consistent 95% purity across vendors reduces batch-to-batch variability and simplifies quality assurance in multi-step synthetic workflows.

Procurement Supply Chain Quality Control Analytical Chemistry

Optimal Application Scenarios for 1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid Based on Evidence


Fragment-Based Lead Generation for Intracellular Kinase Targets

The scaffold's validated binding pose in the BRAF kinase co-crystal structure (PDB 6N0Q) [1] supports its use as a privileged fragment for kinase inhibitor design. Its logP of 1.597 and reduced HBD count relative to unmethylated analogs enhance passive cellular permeability [2], making it suitable for phenotypic screening cascades where intracellular target engagement is required. Procurement at 95% purity from multiple vendors ensures rapid hit expansion without purification bottlenecks.

Multi-Step API Intermediate Synthesis Requiring Consistent Physicochemical Properties

The compound's melting point of 391-393°C and consistent 95% purity across suppliers make it a reliable intermediate for multi-step synthetic routes in pharmaceutical development. The N-methyl group precludes unwanted N-H functionalization side reactions during amide coupling or nucleophilic substitution steps, a known complication with unmethylated benzimidazolones [3]. The measured logP of 1.597 provides predictable extraction behavior in aqueous-organic workup procedures.

Structure-Activity Relationship (SAR) Studies Exploring N-Methylation Effects

For medicinal chemistry teams systematically investigating the impact of N-methylation on benzimidazolone-containing lead series, this compound serves as the direct comparator to the des-methyl analog (CAS 23814-14-4). The quantifiable differences—ΔlogP = +0.366, ΔT_melt = +18°C, and loss of one HBD [2]—provide a data-rich baseline for interpreting downstream biological or pharmacokinetic changes observed in matched molecular pair analyses.

Solid-Phase and Solution-Phase Library Synthesis of Benzimidazolone Derivatives

The carboxylic acid handle at the 5-position enables direct immobilization onto solid supports or coupling to diverse amine sets in combinatorial library production. As demonstrated in convergent benzimidazolone library syntheses [4], the N-methyl-2-oxo substitution pattern provides a defined scaffold for systematic variation, and the compound's commercial availability at research-grade purity supports parallel synthesis workflows without the need for in-house scaffold preparation.

Quote Request

Request a Quote for 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.